molecular formula C18H19NO5S B11166781 Methyl 4-{[3-(benzylsulfonyl)propanoyl]amino}benzoate

Methyl 4-{[3-(benzylsulfonyl)propanoyl]amino}benzoate

Cat. No.: B11166781
M. Wt: 361.4 g/mol
InChI Key: JQWXWASSOHXZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate is an organic compound with the molecular formula C17H19NO5S It is a derivative of benzoic acid and is characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with 3-aminopropanoic acid to form 3-phenylmethanesulfonylpropanamide.

    Esterification: The sulfonamide intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product, methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(phenylsulfonamido)benzoate: Similar structure but lacks the propanamido group.

    Methyl 3-(phenylsulfonamido)benzoate: Similar structure with the sulfonamide group in a different position.

    Methyl 4-(methylsulfonamido)benzoate: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

Methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate is unique due to the presence of both the sulfonamide and propanamido groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 4-(3-benzylsulfonylpropanoylamino)benzoate

InChI

InChI=1S/C18H19NO5S/c1-24-18(21)15-7-9-16(10-8-15)19-17(20)11-12-25(22,23)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,20)

InChI Key

JQWXWASSOHXZBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.